4-(2-CHLORO-6-FLUOROPHENYL)-7-(2,5-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-CHLORO-6-FLUOROPHENYL)-7-(2,5-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a useful research compound. Its molecular formula is C23H21ClFNO4 and its molecular weight is 429.9 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-chloro-6-fluorophenyl)-7-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is 429.1143140 g/mol and the complexity rating of the compound is 713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Characterization and Molecular Structure Analysis
Research into similar quinoline derivatives, such as those involving density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations, has provided insights into their molecular structure, spectroscopic characterization, and electronic properties. These studies offer valuable information on the optimized molecular structure, NBO analysis, and NLO properties, essential for understanding the biological potentials and corrosion inhibition capabilities of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Antibacterial and Cytotoxic Activities
Compounds structurally related to quinolinediones have been evaluated for their antibacterial and cytotoxic activities. For instance, novel antibacterial quinolone derivatives with potent activities against both Gram-positive and Gram-negative bacteria have been identified, demonstrating the potential for new therapeutic agents (Kuramoto et al., 2003). Furthermore, mono- and dialkoxy derivatives of 5,8-quinolinedione have shown higher cytotoxicity against human cancer cell lines compared to established chemotherapy agents, highlighting their potential in cancer treatment (Kadela et al., 2016).
Optical and Electronic Properties for Material Science
Quinoline derivatives have been studied for their optical and electronic properties, making them suitable for applications in material science. For example, the structural and optical properties of quinoline derivatives thin films have been explored for potential uses in photovoltaic cells and optoelectronic devices, indicating their utility in developing new materials with desired photophysical characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Fluorescent Sensors and Photophysical Studies
Quinoline-based compounds have also been developed as fluorescent sensors for the detection of small inorganic cations, with potential applications in biochemical and medical research for studying various biological systems. The electron transfer mechanisms within these compounds can be modulated upon complexation with inorganic cations, enabling their use as sensitive fluorescence indicators (Mac et al., 2010).
Properties
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-7-(2,5-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFNO4/c1-29-13-6-7-20(30-2)14(10-13)12-8-18-23(19(27)9-12)15(11-21(28)26-18)22-16(24)4-3-5-17(22)25/h3-7,10,12,15H,8-9,11H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUSILJDXCIZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=C(C=CC=C4Cl)F)C(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.